molecular formula C20H16N4S2 B2991046 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 861209-69-0

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2991046
CAS RN: 861209-69-0
M. Wt: 376.5
InChI Key: DULTWNASUFYLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including pyrrole, thiophene, and pyrazolopyrimidine . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with an additional nitrogen atom. Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom. Pyrazolopyrimidine is a fused two-ring system that contains the pyrazole and pyrimidine rings .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, 2,5-dimethylpyrrole could potentially be synthesized from 2,5-hexanedione . The thiophene rings could be introduced through a separate process, and the pyrazolopyrimidine core could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and thiophene rings are aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrole and thiophene rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Synthesis and Biological Activities

  • Innovative Synthesis Approaches

    Researchers have developed efficient synthesis protocols for pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds, which are valuable for their potential biological activities. For example, Martins et al. (2009) discussed a regioselective synthesis and bromination of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines, highlighting the versatility of these compounds in organic synthesis Martins et al., 2009.

  • Antimicrobial Activity

    Several studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, Bondock et al. (2008) synthesized new heterocycles incorporating the pyrazolopyrimidine moiety, showing significant antimicrobial activity Bondock et al., 2008.

  • Antitumor and Anticancer Applications

    Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their antitumor and anticancer activities. For example, El-Naggar et al. (2018) designed and synthesized N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines and N-aryl-pyrazolo[1,5-a]quinazolines, showing promising in vitro antitumor activity towards liver and breast cancer cells El-Naggar et al., 2018.

  • Anticonvulsive Activity

    The anticonvulsant properties of related compounds have also been investigated, such as the study by Dashyan et al. (2016) on pyrano[4″,3″:4′,5′]pyrido-[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives Dashyan et al., 2016.

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds with similar structures are used in a variety of fields, including medicinal chemistry and material science .

properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4S2/c1-13-5-6-14(2)23(13)17-8-11-26-20(17)15-12-19-21-9-7-16(24(19)22-15)18-4-3-10-25-18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULTWNASUFYLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.